molecular formula C10H12BrNO2S B2654751 2-(4-Bromophenyl)thiazinane 1,1-dioxide CAS No. 57446-43-2

2-(4-Bromophenyl)thiazinane 1,1-dioxide

Cat. No.: B2654751
CAS No.: 57446-43-2
M. Wt: 290.18
InChI Key: JERFCXIVDCLPHN-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)thiazinane 1,1-dioxide is a heterocyclic compound containing nitrogen and sulfur atoms within a six-membered ring structure This compound is notable for its fully saturated thiazine ring, which includes a bromophenyl group at the second position and a dioxide group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)thiazinane 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromobenzylamine with sulfur dioxide and a suitable base, such as potassium carbonate, in an organic solvent like dichloromethane. The reaction is carried out at room temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)thiazinane 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.

Major Products Formed

Scientific Research Applications

2-(4-Bromophenyl)thiazinane 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)thiazinane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group can interact with enzyme active sites, potentially inhibiting their activity. Additionally, the thiazinane ring structure may facilitate binding to biological receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)thiazinane 1,1-dioxide
  • 2-(4-Fluorophenyl)thiazinane 1,1-dioxide
  • 2-(4-Methylphenyl)thiazinane 1,1-dioxide

Uniqueness

2-(4-Bromophenyl)thiazinane 1,1-dioxide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher electronegativity can enhance the compound’s ability to interact with biological targets and undergo specific chemical transformations .

Properties

IUPAC Name

2-(4-bromophenyl)thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c11-9-3-5-10(6-4-9)12-7-1-2-8-15(12,13)14/h3-6H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERFCXIVDCLPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57446-43-2
Record name 2-(4-bromophenyl)-1lambda6,2-thiazinane-1,1-dione
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